molecular formula C55H106O6 B1220502 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol CAS No. 5281-50-5

1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol

Cat. No.: B1220502
CAS No.: 5281-50-5
M. Wt: 863.4 g/mol
InChI Key: SDNYRTVJOFMYIW-OIVUAWODSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol typically involves the esterification of glycerol with hexadecanoic acid and octadecanoic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through enzymatic methods using lipases, which offer high specificity and efficiency. The process involves the transesterification of glycerol with the respective fatty acids in the presence of a lipase enzyme, often under mild conditions to preserve the integrity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol involves its interaction with cellular membranes and metabolic pathways. It is metabolized by lipases to release glycerol and fatty acids, which are then utilized in various biochemical processes. The compound can influence membrane fluidity and signaling pathways, impacting cellular functions and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol is unique due to its specific combination of saturated fatty acids, which confer distinct physical and chemical properties. Its stability and behavior in biological systems make it a valuable compound for various applications .

Properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3/t52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNYRTVJOFMYIW-OIVUAWODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H106O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337958
Record name 1,2-Distearoyl-3-palmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

863.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(18:0/18:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0108596
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5281-50-5
Record name 1,2-Distearoyl-3-palmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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